1,1,2-Ethanetricarboxylic acid
Overview
Description
1,1,2-Ethanetricarboxylic acid, also known as ethane-1,1,2-tricarboxylic acid, is a chemical compound with the molecular formula C5H6O6 . It has a molecular weight of 162.10 g/mol . The compound is also known by other names such as carboxysuccinic acid .
Synthesis Analysis
A practical and environmentally friendly protocol for the synthesis of α-deuterated carboxylic acids has been reported . This method involves the synthesis of α-deuterated carboxylic acids from the corresponding malonic acids via hydrogen/deuterium exchange and decarboxylation in the presence of D2O . The method is general, mild, efficient, and does not require organic solvents or other additives .Molecular Structure Analysis
The IUPAC name of this compound is ethane-1,1,2-tricarboxylic acid . The InChI representation of the molecule isInChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
. The Canonical SMILES representation is C(C(C(=O)O)C(=O)O)C(=O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 162.01643791 g/mol . The topological polar surface area is 112 Ų and it has a heavy atom count of 11 .Scientific Research Applications
Synthesis of Paraconic Acid Derivatives
1,1,2-Ethanetricarboxylic acid, through its vicinal dianion derived from triethyl ethanetricarboxylate, demonstrates regioselective reactions with aldehydes and ketones. This process results in paraconic acid derivatives, which are utilized in synthesizing various compounds like lichesterinic acid, phaseolinic acid, and others (Pohmakotr et al., 2002).
Optimization of Synthetic Process
Triethyl 1,1,2-ethanetricarboxylate's synthesis, involving diethyl malonate and ethyl chloroacetate, has been optimized in the presence of strong alkali. Factors influencing yield, like reaction conditions and molar ratios, are crucial for achieving high product efficiency (Pan Chen-xi, 2014).
Application in Ion-exchange/Coordination Resins
Modified vinylbenzyl chloride/styrene/divinylbenzene copolymers with 1,1,2-ethanetricarboxylate demonstrate significant utility in metal ion removal from acidic solutions. The resins show high affinity and uptake for metals like lead and copper, suggesting their potential in water purification and environmental remediation (Trochimczuk, 1999).
Role in Biocatalytic Production
This compound derivatives are explored in the context of biocatalytic production of 2,5-furandicarboxylic acid (FDCA), an important bio-based polymer component. Research in this area focuses on utilizing biomass-derived chemicals, highlighting the role of this compound in sustainable polymer production (Yuan et al., 2019).
Catalytic Synthesis in Polymer Applications
The catalytic synthesis of FDCA, where this compound plays a part, is gaining attention due to its applications in replacing petrochemical-derived terephthalic acid in polymers. This highlights the significance of this compound in creating more sustainable, bio-based alternatives for industrial polymers (Zhang & Deng, 2015).
Mechanism of Action
Target of Action
Ethane-1,1,2-tricarboxylic acid, also known as 1,1,2-Ethanetricarboxylic acid, is a type of carboxylic acid ester
Biochemical Pathways
For instance, tricarboxylic acids are integral to the citric acid cycle (also known as the TCA cycle or Krebs cycle), which is a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16209800 and a boiling point of 2785°C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethane-1,1,2-tricarboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point of 278.5°C suggests that it can remain stable under a wide range of temperatures .
Biochemical Analysis
Biochemical Properties
The TCA cycle is a central metabolic pathway that provides precursors for anabolic processes and reducing factors that drive the generation of energy .
Cellular Effects
Tricarboxylic acids are known to be integral to cellular metabolism, particularly in the TCA cycle . They play a crucial role in maintaining energy balance and normal physiological functions .
Molecular Mechanism
Tricarboxylic acids are known to participate in various steps of the TCA cycle, such as glucose uptake, glycogen synthesis, glycogenolysis, glycolysis, and the tricarboxylic acid cycle .
Metabolic Pathways
Ethane-1,1,2-tricarboxylic acid is likely involved in the TCA cycle, a key metabolic pathway in all oxidative organisms . The TCA cycle provides precursors for anabolic processes and reducing factors that drive the generation of energy .
Properties
IUPAC Name |
ethane-1,1,2-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDAJMGAVDXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310501 | |
Record name | 1,1,2-Ethanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-84-9 | |
Record name | 1,2-Ethanetricarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,2-Ethanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethane-1,1,2-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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